molecular formula C12H10N2O3 B2850602 1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 954267-27-7

1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2850602
CAS RN: 954267-27-7
M. Wt: 230.223
InChI Key: QWHRSJVKOXPCDV-UHFFFAOYSA-N
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Description

1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as 1-cyano-5-oxopyrrolidine-3-carboxylic acid (COPCA), is an organic compound that is used in a variety of scientific and industrial applications. COPCA is a member of the oxopyrrolidine family of compounds, and is a colorless solid with a melting point of 81 °C and a boiling point of 282 °C. COPCA has a wide range of applications, including use in organic synthesis, as a corrosion inhibitor, and as a food additive. In addition, COPCA has been studied for its potential to act as an inhibitor of enzymes, and for its potential as an anti-inflammatory agent.

Scientific Research Applications

COPCA has a wide range of applications in scientific research. COPCA has been used as a corrosion inhibitor in a variety of materials, including steel, aluminum, and copper. In addition, COPCA has been used as a food additive, and has been studied for its potential to act as an inhibitor of enzymes and as an anti-inflammatory agent. COPCA has also been studied for its potential to act as a catalyst for organic synthesis reactions, and for its potential to act as an inhibitor of the enzyme cytochrome P450.

Advantages and Limitations for Lab Experiments

The use of COPCA in laboratory experiments has several advantages. COPCA is a relatively stable compound, with a melting point of 81 °C and a boiling point of 282 °C. In addition, COPCA is relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. However, COPCA is a relatively strong acid, and care should be taken to avoid contact with skin and eyes.

Future Directions

The potential applications of COPCA are vast, and further research is needed to fully understand the biochemical and physiological effects of this compound. Possible future directions for research include the study of COPCA’s potential as an inhibitor of enzymes, its potential as an anti-inflammatory agent, and its potential as a catalyst for organic synthesis reactions. Additionally, further research into the mechanism of action of COPCA is needed to understand how it interacts with enzymes and other molecules in the body. Finally, further research into the potential toxicity of COPCA is needed to ensure that it is safe for use in laboratory experiments and in other applications.

Synthesis Methods

COPCA can be synthesized in a variety of ways, including the reaction of 3-cyanophenol with an acid chloride, the reaction of 3-cyanophenol with a nitrile, and the reaction of 3-cyanophenol with a nitroalkane. The reaction of 3-cyanophenol with an acid chloride is the most common method of synthesis, and the reaction proceeds through a nucleophilic substitution reaction. In this reaction, the acid chloride acts as the nucleophile, attacking the electrophilic carbon atom of the 3-cyanophenol to form the COPCA product.

properties

IUPAC Name

1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-6-8-2-1-3-10(4-8)14-7-9(12(16)17)5-11(14)15/h1-4,9H,5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHRSJVKOXPCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid

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